molecular formula C12H9ClFN B8672311 5-Chloro-4'-fluorobiphenyl-2-amine

5-Chloro-4'-fluorobiphenyl-2-amine

Cat. No.: B8672311
M. Wt: 221.66 g/mol
InChI Key: DCJWZLPHRSFAMS-UHFFFAOYSA-N
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Description

5-Chloro-4'-fluorobiphenyl-2-amine is a halogenated biphenyl derivative featuring a chlorine substituent at position 5 of the first phenyl ring and a fluorine at position 4' of the second phenyl ring. Its molecular formula is C₁₂H₉ClFN, with a molecular weight of 237.66 g/mol. The compound’s structure combines aromaticity with electron-withdrawing halogens, making it relevant in medicinal chemistry and materials science for applications such as drug intermediates or ligands in catalysis.

Properties

Molecular Formula

C12H9ClFN

Molecular Weight

221.66 g/mol

IUPAC Name

4-chloro-2-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H9ClFN/c13-9-3-6-12(15)11(7-9)8-1-4-10(14)5-2-8/h1-7H,15H2

InChI Key

DCJWZLPHRSFAMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Biphenyl Derivatives

3',4'-Dichloro-5-fluorobiphenyl-2-amine

  • Structure : Contains two chlorine atoms (positions 3' and 4') and one fluorine (position 5) on the biphenyl backbone.
  • Molecular Formula : C₁₂H₈Cl₂FN.
  • Key Differences :
  • Additional chlorine substituents increase molecular weight (272.11 g/mol ) and lipophilicity compared to the target compound.
Pyridine Derivatives

5-Chloro-4-fluoropyridin-2-amine

  • Structure : Pyridine core with chlorine (position 5), fluorine (position 4), and an amine group (position 2).
  • Molecular Formula : C₅H₄ClFN₂.
  • Key Differences :
  • The pyridine ring introduces electronegative nitrogen, altering electronic distribution and solubility compared to biphenyl systems.
  • Reduced steric bulk due to a smaller aromatic system .

5-Bromo-4-fluoropyridin-2-amine

  • Structure : Similar to the above pyridine derivative but substitutes chlorine with bromine.
  • Molecular Formula : C₅H₄BrFN₂.
  • Key Differences :
  • Bromine’s larger atomic radius increases polarizability and may enhance reactivity in cross-coupling reactions compared to chlorine .

Hypothesized Physicochemical Properties

Compound Name Core Structure Molecular Weight (g/mol) Halogen Substituents Key Hypothesized Properties
5-Chloro-4'-fluorobiphenyl-2-amine Biphenyl 237.66 Cl (5), F (4') Moderate polarity, potential for π-π stacking
3',4'-Dichloro-5-fluorobiphenyl-2-amine Biphenyl 272.11 Cl (3',4'), F (5) High lipophilicity, strong halogen bonding
5-Chloro-4-fluoropyridin-2-amine Pyridine 176.56 Cl (5), F (4) Enhanced solubility in polar solvents
5-Bromo-4-fluoropyridin-2-amine Pyridine 221.46 Br (5), F (4) Higher reactivity in Suzuki-Miyaura couplings

Research Findings and Limitations

  • Cycloaddition Reactions: Evidence from methanocyclopentacycloundecene synthesis (e.g., 5-chloro-substituted derivatives undergoing dehydrogenation) suggests halogenated amines can participate in complex cycloadditions, though this is scaffold-dependent .
  • Heterocyclic Systems : Oxadiazole- and thiophene-containing analogs (e.g., compounds in –5) highlight the versatility of halogenated amines in heterocycle synthesis, but direct comparisons to biphenyl systems remain unexplored .

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